molecular formula C21H27NO2 B13053302 3,3'-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

3,3'-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

Cat. No.: B13053302
M. Wt: 325.4 g/mol
InChI Key: KWTDSERCTGJMJW-UHFFFAOYSA-N
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Description

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound featuring a cyclobutylmethyl group linked to a diphenol structure via an azanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves multi-step organic reactions. One common method involves the reaction of cyclobutylmethylamine with ethylene oxide to form an intermediate, which is then reacted with diphenol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol exerts its effects involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclobutylmethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its specific combination of a cyclobutylmethyl group and diphenol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-[cyclobutylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol

InChI

InChI=1S/C21H27NO2/c23-20-8-2-4-17(14-20)10-12-22(16-19-6-1-7-19)13-11-18-5-3-9-21(24)15-18/h2-5,8-9,14-15,19,23-24H,1,6-7,10-13,16H2

InChI Key

KWTDSERCTGJMJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O

Origin of Product

United States

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